

# BMS-767778: A Technical Guide to a Potent Dipeptidyl Peptidase-4 Inhibitor

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## Compound of Interest

Compound Name: **BMS-767778**

Cat. No.: **B1667241**

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## Introduction

**BMS-767778** is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for its potential as a therapeutic agent for type 2 diabetes. This technical guide provides an in-depth overview of the available patent and scientific information regarding **BMS-767778**, with a focus on its biochemical activity, selectivity, and preclinical properties. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate further research and development.

## Core Compound Information

Property	Value
Chemical Name	( <i>S</i> a)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide
Molecular Formula	C <sub>19</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>2</sub>
CAS Number	915729-95-2
Mechanism of Action	Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

## Quantitative Data Summary

The following tables summarize the key quantitative data for **BMS-767778**, extracted from preclinical studies.

**Table 1: In Vitro Potency and Selectivity**

Target	IC <sub>50</sub> (nM)
DPP-4	1.8
DPP-8	>20,000
DPP-9	>20,000
Fibroblast Activation Protein (FAP)	>20,000
Prolyl Oligopeptidase (POP)	>20,000

**Table 2: In Vivo Efficacy in a Zucker Diabetic Fatty (ZDF) Rat Model**

Dosage	Route of Administration	% Glucose Excursion Reduction (Oral Glucose Tolerance Test)
0.3 mg/kg	Oral	50%
1 mg/kg	Oral	70%
3 mg/kg	Oral	85%

**Table 3: Pharmacokinetic Properties in Preclinical Species**

Species	Bioavailability (%)	Half-life (t <sub>1/2</sub> ) (hours)
Rat	30	3.5
Dog	50	4.2
Monkey	40	6.1

# Experimental Protocols

## DPP-4 Inhibition Assay

This protocol outlines the method used to determine the in vitro potency of **BMS-767778** against DPP-4 and other related proteases.

### Materials:

- Recombinant human DPP-4, DPP-8, DPP-9, FAP, and POP enzymes
- Fluorogenic substrate: Gly-Pro-AMC (for DPP-4, DPP-8, DPP-9) or Ala-Pro-AFC (for FAP and POP)
- Assay Buffer: Tris-HCl (pH 7.5) containing 1 mg/mL BSA
- **BMS-767778** (or test compound) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader

### Procedure:

- A serial dilution of **BMS-767778** in DMSO is prepared.
- In a 384-well plate, add 2  $\mu$ L of the compound solution to each well.
- Add 20  $\mu$ L of the respective enzyme solution in assay buffer to each well.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding 20  $\mu$ L of the fluorogenic substrate solution.
- Monitor the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 380/460 nm for AMC) over 30 minutes.
- Calculate the initial reaction rates and determine the  $IC_{50}$  values by fitting the data to a four-parameter logistic equation.

## Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

This in vivo protocol was employed to assess the efficacy of **BMS-767778** in a diabetic animal model.

Animals:

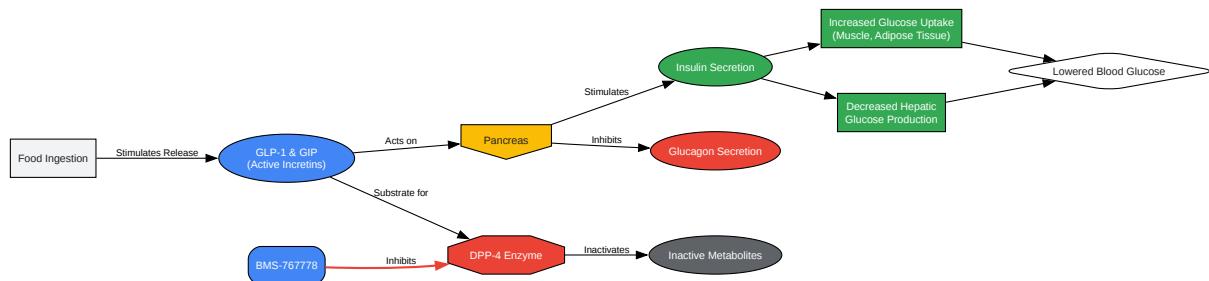
- Male Zucker Diabetic Fatty (ZDF) rats (10-12 weeks old)

Procedure:

- Fast the rats overnight (approximately 16 hours) with free access to water.
- Administer **BMS-767778** or vehicle orally (p.o.) at the desired doses.
- After 60 minutes, collect a baseline blood sample ( $t=0$ ) from the tail vein.
- Administer a glucose solution (2 g/kg) orally.
- Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
- Measure blood glucose levels using a glucometer.
- Calculate the area under the curve (AUC) for the blood glucose concentration-time profile.
- Determine the percentage reduction in glucose excursion compared to the vehicle-treated group.

## Signaling Pathways and Workflows

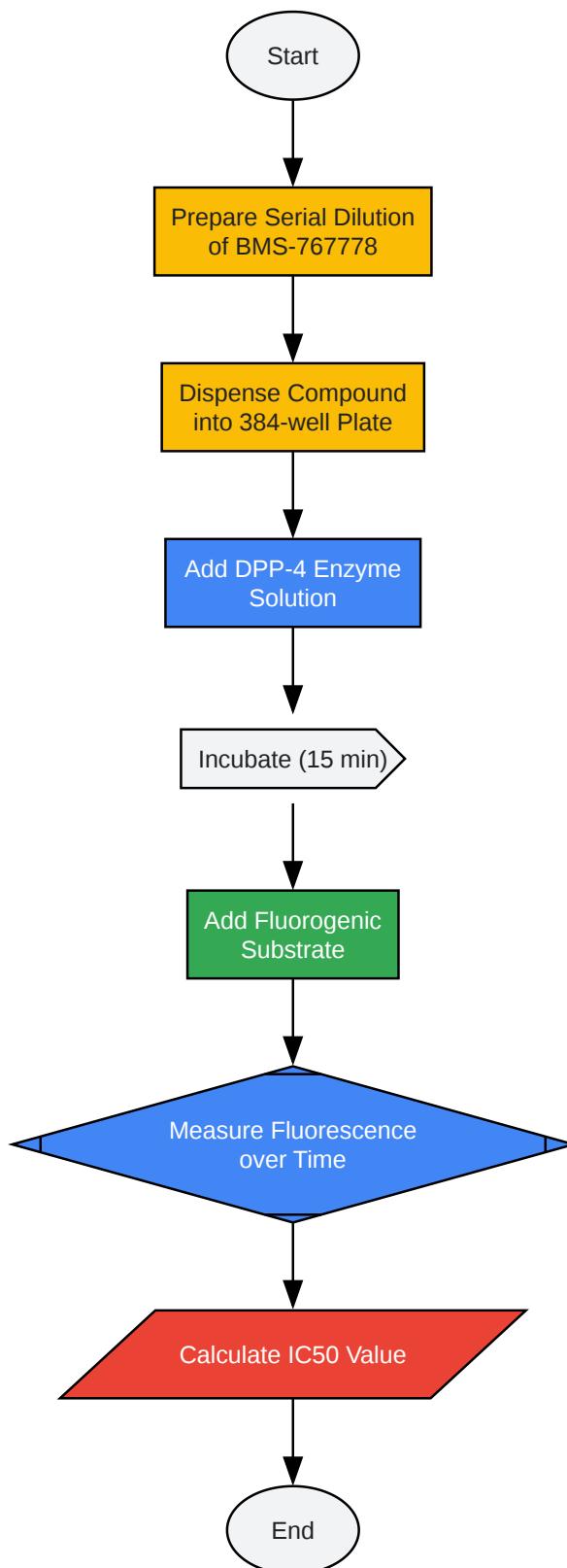
### DPP-4 Inhibition and Glucose Homeostasis Signaling Pathway



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Caption: Mechanism of action of **BMS-767778** in glucose homeostasis.

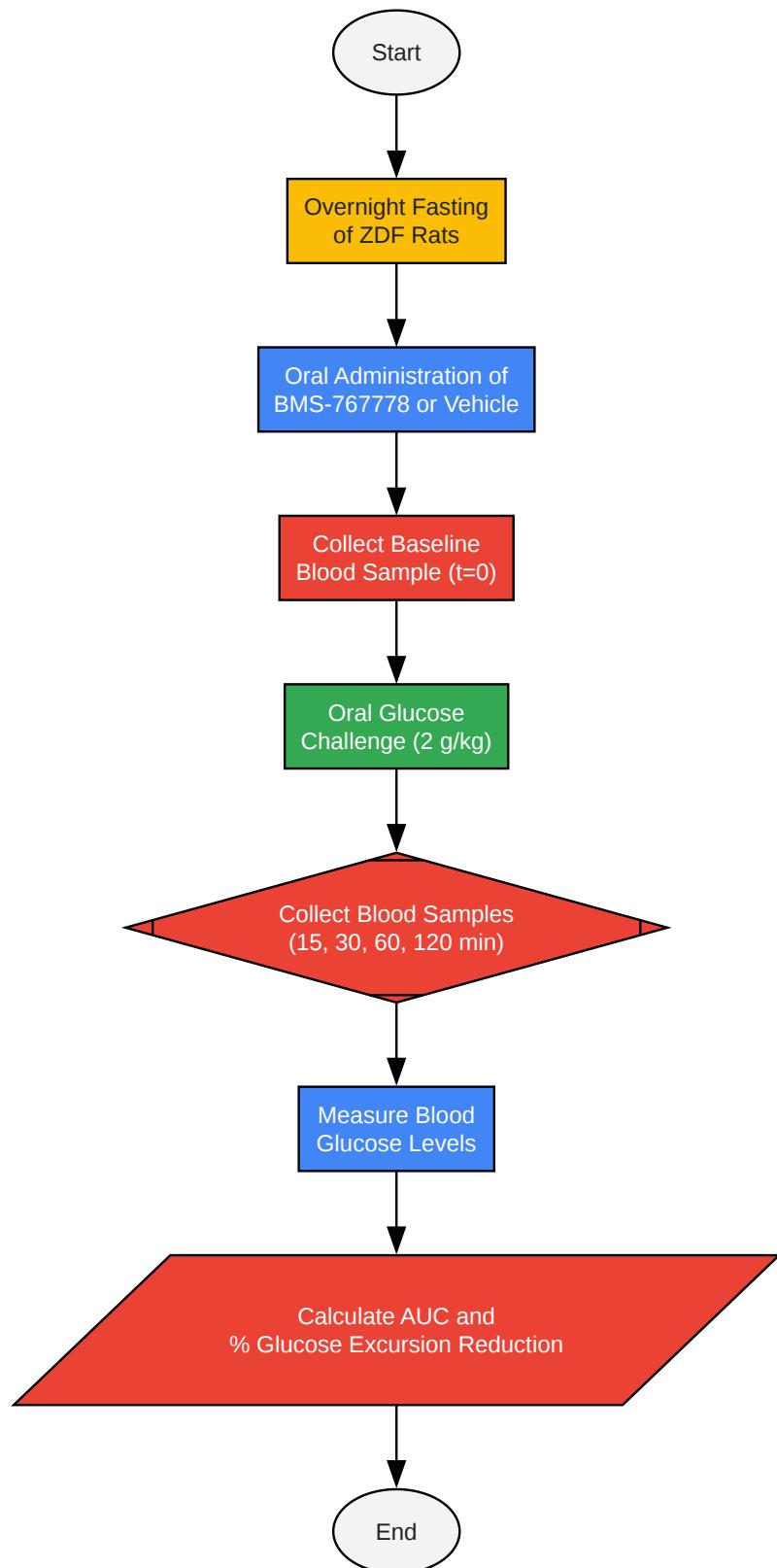
## In Vitro DPP-4 Inhibition Assay Workflow



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Caption: Workflow for the in vitro DPP-4 inhibition assay.

## In Vivo Oral Glucose Tolerance Test (OGTT) Workflow



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Caption: Workflow for the *in vivo* Oral Glucose Tolerance Test.

## Patent Status

While comprehensive searches of public patent databases were conducted, a specific composition of matter or method of use patent explicitly and singularly claiming **BMS-767778** was not identified. It is plausible that this compound is encompassed within a broader patent covering a class of 5-oxopyrrolopyridine DPP-4 inhibitors. Further investigation into the patent portfolio of Bristol-Myers Squibb surrounding DPP-4 inhibitors from the relevant time period may provide more specific details. The primary source of detailed technical information for **BMS-767778** remains the peer-reviewed scientific literature.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute legal advice. The absence of a readily identifiable patent does not definitively mean the compound is not protected by intellectual property rights.

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